4-Butylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

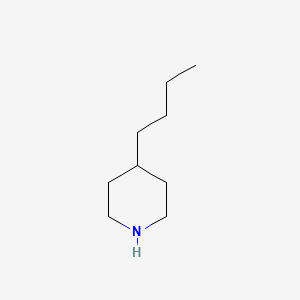

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQSPCJCAJVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534645 | |

| Record name | 4-Butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-39-4 | |

| Record name | 4-Butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylpiperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butylpiperidine, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its key spectral characteristics.

Core Concepts: Molecular Structure and Formula

This compound is a derivative of piperidine, a six-membered heterocyclic amine, substituted with a butyl group at the 4-position. Its chemical structure consists of a saturated cyclohexane ring where one methylene group is replaced by a nitrogen atom, and a four-carbon alkyl chain is attached to the carbon atom opposite the nitrogen.

Molecular Formula: C₉H₁₉N[1][2]

IUPAC Name: this compound[2]

The structural representation of this compound is depicted in the following diagram:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. The data presented includes both estimated and computed values from reputable chemical databases.

| Property | Value | Source |

| Molecular Weight | 141.25 g/mol | [1][2] |

| Melting Point | 28°C (estimate) | [1] |

| Boiling Point | 178.34°C (estimate) | [1] |

| Density | 0.8790 g/mL (estimate) | [1] |

| pKa | 10.70 ± 0.10 (Predicted) | [1] |

| XLogP3-AA | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved through the catalytic hydrogenation of 4-butylpyridine. This method provides a high-yield and straightforward route to the desired saturated heterocyclic compound.

Reaction Scheme:

Figure 2: Synthesis of this compound via hydrogenation.

Materials and Reagents:

-

4-Butylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-butylpyridine (1 equivalent). Dissolve the starting material in anhydrous ethanol.

-

Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), carefully add platinum(IV) oxide (0.05 to 0.1 equivalents).

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi if using a Parr apparatus, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 24 hours.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting residue in a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation to obtain highly pure this compound.

Spectral Data Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected key features in its NMR and IR spectra.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the butyl side chain.

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets in the upfield region, typically between δ 1.0 and 3.0 ppm. The protons alpha to the nitrogen (at the 2 and 6 positions) will be the most downfield of the ring protons.

-

NH Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

-

Butyl Group Protons: The protons of the butyl group will show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the methylene groups (CH₂) between δ 1.2 and 1.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide direct information about the carbon skeleton.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, typically between δ 25 and 50 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the ring carbons.

-

Butyl Group Carbons: The four carbons of the butyl chain will appear in the δ 14-40 ppm range, with the terminal methyl carbon being the most upfield.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretch: A moderate, somewhat broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the butyl group.

-

N-H Bend: A bending vibration for the N-H group may be observed around 1590-1650 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹.

This guide provides essential technical information for professionals working with this compound. For further details on specific applications or analytical data, consulting peer-reviewed literature and specialized chemical databases is recommended.

References

An In-depth Technical Guide to 4-Butylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-butylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its spectral characteristics. Furthermore, this guide explores the pharmacological potential of the piperidine scaffold, with a focus on anticancer activity and its associated signaling pathways, as well as the specific activity of a this compound derivative as an allosteric agonist of the M1 muscarinic receptor. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₉N | [1] |

| Molecular Weight | 141.25 g/mol | [1] |

| CAS Number | 24152-39-4 | [1] |

| Boiling Point | ~175 °C (estimated) | Based on 1-butylpiperidine |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Miscible with water and many organic solvents (inferred from piperidine) | [2][3][4] |

Synthesis of this compound

A common synthetic route to 4-alkylpiperidines involves the alkylation of a pyridine precursor followed by catalytic hydrogenation. The following section outlines a detailed experimental protocol for the synthesis of this compound from 4-picoline.

Experimental Protocol: Synthesis of this compound

Scheme 1: Synthesis of this compound from 4-Picoline

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

4-Picoline

-

n-Butyllithium (n-BuLi) in hexanes

-

Propyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Platinum(IV) oxide (Adam's catalyst)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

Step 1: Synthesis of 4-Butylpyridine

-

A solution of 4-picoline (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution with stirring. The solution is stirred at this temperature for 1 hour.

-

Propyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-butylpyridine.

-

The crude product is purified by vacuum distillation.

Step 2: Hydrogenation of 4-Butylpyridine to this compound

-

4-Butylpyridine (1 equivalent) is dissolved in ethanol in a high-pressure hydrogenation vessel.

-

Platinum(IV) oxide (Adam's catalyst, ~1 mol%) is added to the solution.

-

The vessel is sealed and flushed with hydrogen gas, then pressurized to approximately 6 atmospheres.

-

The mixture is shaken or stirred vigorously at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

-

The catalyst is removed by filtration through a pad of Celite®.

-

The ethanolic solution is acidified with concentrated hydrochloric acid, and the solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.

-

The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give this compound, which can be further purified by vacuum distillation.

Spectral Data

While experimental spectra for this compound are not widely available, the expected spectral characteristics can be inferred from data on closely related compounds such as 1-butylpiperidine and 4-tert-butylpiperidine.[5][6]

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the butyl group (triplet for CH₃, multiplets for the three CH₂ groups) and the piperidine ring protons. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Four distinct signals for the butyl group carbons and signals for the carbons of the piperidine ring. |

| IR Spectroscopy | Characteristic N-H stretching vibration around 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C-N stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 141. Fragmentation patterns would likely involve loss of the butyl group or cleavage of the piperidine ring. |

Pharmacological Properties and Signaling Pathways

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs.[7][8][9] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal effects.

Anticancer Activity of Piperidine Derivatives

Piperidine and its derivatives have been investigated as potential anticancer agents.[7][8] These compounds can modulate several critical signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Key signaling pathways affected by piperidine derivatives include:

-

STAT-3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers and promotes cell survival and proliferation. Some piperidine-containing compounds have been shown to inhibit STAT3 signaling.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is linked to cancer development and progression. Piperidine derivatives can suppress NF-κB activation.[7][8]

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of the PI3K/Akt pathway is a key mechanism for the anticancer effects of some piperidine compounds.[7][8][9]

Caption: General overview of anticancer signaling pathways modulated by piperidine derivatives.

Allosteric Agonism at the M1 Muscarinic Receptor

A derivative of this compound, known as AC-42, has been identified as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[10] Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (orthosteric site). This can lead to a more subtype-selective pharmacological profile, which is highly desirable in drug development.

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[11][12][13] Activation of the M1 receptor by an agonist like AC-42 initiates a signaling cascade that is important in cognitive processes.

The signaling pathway is as follows:

-

Agonist Binding: AC-42 binds to an allosteric site on the M1 receptor.

-

G-Protein Activation: This binding event stabilizes an active conformation of the receptor, leading to the activation of the associated Gq/11 G-protein.

-

PLC Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to various cellular responses.

Caption: Signaling pathway of the M1 muscarinic receptor activated by the allosteric agonist AC-42.

Conclusion

This compound is a valuable chemical entity with potential applications in the development of new therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies. The broader piperidine class of compounds demonstrates significant pharmacological activity, particularly in the area of oncology, by modulating key signaling pathways. Furthermore, the specific derivative AC-42 highlights the potential for developing highly selective M1 muscarinic receptor agonists for the treatment of cognitive disorders. Further research into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | C9H19N | CID 13283867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1-Butylpiperidine | C9H19N | CID 78654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Butylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-butylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. Derivatives incorporating this moiety have shown significant promise in modulating the activity of various physiological targets, leading to potential therapeutic applications in a range of diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their interactions with key proteins in the central nervous system (CNS) and other biological systems. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and drug development efforts.

Central Nervous System Activity

This compound derivatives have been extensively investigated for their effects on the CNS, demonstrating significant affinity and functional activity at several key G-protein coupled receptors (GPCRs), including dopamine, serotonin, opioid, and neurokinin receptors.

Dopamine and Serotonin Receptor Ligands

A significant class of compounds featuring a butyl linker attached to a piperidine or piperazine ring has been identified as potent ligands for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. These receptors are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.

Quantitative Data Summary: Dopamine and Serotonin Receptor Binding Affinities

The binding affinities (Ki) of various N-[4-(4-arylpiperazin-1-yl)butyl] and related derivatives for human dopamine and serotonin receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Compound Class | Target Receptor | Ki (nM) Range | Selectivity Highlights |

| N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides | D₃ | 0.13 - 31 | High selectivity over D₂, D₄, 5-HT₁ₐ, and α₁ receptors.[1] |

| D₄ | Moderate to high | Can be modulated by structural modifications.[1] | |

| 1-[4-(4-Aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones | 5-HT₁ₐ | Potent Antagonists | - |

| 5-HT₂ | Potent Antagonists | - | |

| D₂ | Potent Antagonists | Compound 6 shows a profile similar to atypical antipsychotics.[2] | |

| (Bisarylmethoxy)butylpiperidine Analogues | Dopamine Transporter (DAT) | 4 - 191 | Dual activity at DAT and Dopamine receptors.[3] |

| D₂/D₃ | Modest affinity and antagonistic activity | Attenuated cocaine-induced hyperlocomotion.[3] |

Signaling Pathway: Dopamine D₂ Receptor (Gαi-coupled)

Dopamine D₂ receptors are coupled to inhibitory G proteins (Gαi). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein, which in turn inhibits adenylyl cyclase, decreases intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity.

Caption: Dopamine D₂ receptor signaling cascade.

Neurokinin-1 (NK₁) Receptor Antagonists

4,4-Disubstituted piperidine derivatives have emerged as a class of potent and selective antagonists for the neurokinin-1 (NK₁) receptor. The NK₁ receptor and its endogenous ligand, Substance P, are implicated in pain transmission, inflammation, and emesis.

Quantitative Data Summary: NK₁ Receptor Antagonist Activity

| Compound Class | Target | IC₅₀ (nM) | In Vivo Activity (ID₅₀ mg/kg) |

| 4,4-Disubstituted Piperidines | hNK₁ | 0.95 - 5.7 | 0.22 - 0.28 (in resiniferatoxin-induced vascular leakage model)[4] |

Signaling Pathway: Neurokinin-1 Receptor (Gαq-coupled)

The NK₁ receptor is coupled to a Gαq protein. Activation by Substance P leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Neurokinin-1 (NK₁) receptor signaling pathway.

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibitors

Derivatives of 1-benzylpiperidine with side chains of similar length to a butyl group have been identified as potent inhibitors of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data Summary: Acetylcholinesterase Inhibition

| Compound Class | Target | IC₅₀ (nM) | Selectivity |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | AChE | As low as 0.56 | Up to 18,000-fold greater affinity for AChE over BuChE.[5] |

Ion Channel Modulation

T-type Calcium Channel Blockers

Certain 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated as inhibitors of T-type calcium channels. These channels play a role in cardiovascular function, and their blockade can lead to antihypertensive effects.

Biological Activity: Oral administration of active compounds lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type calcium channel blockers.[6]

Experimental Protocols

This section provides generalized protocols for key assays mentioned in this guide. Specific parameters may need to be optimized for individual compounds and experimental setups.

Radioligand Binding Assay for GPCRs (e.g., Dopamine Receptors)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow Diagram: Radioligand Binding Assay

References

The Ascendant Role of the 4-Butylpiperidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically successful drugs. Its conformational flexibility and the ability to be readily functionalized have made it a cornerstone in the design of therapeutic agents across diverse disease areas. Among its many derivatives, the 4-butylpiperidine moiety has emerged as a significant contributor to the development of potent and selective ligands for various biological targets. This technical guide provides an in-depth exploration of the synthesis, pharmacological significance, and therapeutic potential of compounds incorporating the this compound core, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

The this compound Moiety: A Key to Modulating Biological Activity

The introduction of a butyl group at the 4-position of the piperidine ring imparts specific physicochemical properties that medicinal chemists can leverage to fine-tune the interaction of a molecule with its biological target. The non-polar, flexible butyl chain can engage in hydrophobic interactions within protein binding pockets, potentially enhancing binding affinity and selectivity. Furthermore, the overall lipophilicity of the molecule can be modulated by the presence of the butyl group, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study 1: AC-42 - A Selective Allosteric Agonist of the M1 Muscarinic Receptor

A prominent example showcasing the utility of the this compound scaffold is AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) . This compound has been identified as a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor, a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2]

Biological Activity of AC-42

AC-42 activates the M1 receptor not at the conventional (orthosteric) acetylcholine binding site, but at a distinct allosteric site.[3][4] This mode of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric agonists.

| Compound | Target | Assay | EC50 (nM) | Reference |

| AC-42 | Human M1 Muscarinic Receptor (wild-type) | IP Accumulation | 805 | [2] |

| AC-42 | Human M1 Muscarinic Receptor (Y381A mutant) | IP Accumulation | 220 | [2] |

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[5][6] Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5][7]

M1 Muscarinic Receptor Gq Signaling Pathway

Case Study 2: this compound Derivatives as Dopamine D4 Receptor Antagonists

The this compound moiety has also been incorporated into a series of potent and selective antagonists for the dopamine D4 receptor. The D4 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, and selective antagonists are being investigated as potential therapeutics. A notable lead compound in this class is 77-LH-28-1 , which features a this compound group.[8]

Structure-Activity Relationship (SAR) and Biological Data

Structure-activity relationship studies have revealed that the n-butyl substituent is a key feature for high D4 receptor affinity and selectivity over other dopamine receptor subtypes (D2 and D3).[8]

| Compound | D2R pKi | D3R pKi | D4R pKi | D2/D4 Selectivity | D3/D4 Selectivity | Reference |

| 77-LH-28-1 (Compound 7) | 6.17 | 6.21 | 9.01 | 692 | 631 | [8] |

| Compound 9 (2-carbon linker) | <5.5 | <5.5 | 6.12 | - | - | [8] |

| Compound 10 (4-carbon linker) | 6.13 | 6.18 | 8.35 | 166 | 148 | [8] |

| Compound 11 (5-carbon linker) | 6.09 | 6.15 | 7.98 | 78 | 68 | [8] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common synthetic route to this compound involves the initial synthesis of a 4-substituted pyridine precursor followed by reduction of the pyridine ring.

General Synthesis of this compound

Step 1: Synthesis of 4-Butylpyridine To a solution of 4-picoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C), a solution of n-butyllithium in hexanes is added dropwise. The resulting mixture is stirred at low temperature for a period of time, followed by the dropwise addition of propyl bromide. The reaction is then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield 4-butylpyridine.

Step 2: Hydrogenation to this compound 4-Butylpyridine is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a catalyst, such as Adams' catalyst (platinum dioxide), under a hydrogen atmosphere (e.g., 6 atm).[8] The reaction is monitored until completion (e.g., by TLC or GC-MS). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to afford this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound for muscarinic receptors using a radioligand binding assay.

Materials:

-

Cell membranes expressing the target muscarinic receptor subtype (e.g., CHO-hM1 cells).[3]

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).[3]

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).[3]

-

Test compound (e.g., AC-42).

-

Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).

-

96-well filter plates.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the receptor of interest by homogenization and differential centrifugation.[3] The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a saturating concentration of a non-labeled antagonist is used instead of the test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, enabling the development of potent and selective ligands for a range of biological targets. As demonstrated by the allosteric M1 muscarinic receptor agonist AC-42 and the series of dopamine D4 receptor antagonists, the incorporation of the this compound moiety can significantly influence the pharmacological profile of a molecule. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties, ensures its continued importance in the design and discovery of novel therapeutics for the treatment of neurological and other disorders. Further exploration of this versatile scaffold is warranted to unlock its full potential in future drug development endeavors.

References

- 1. AC-42 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 7. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 8. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Piperidine Alkaloids: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the seminal discoveries and historical milestones in the chemistry of piperidine alkaloids. From their initial extraction from natural sources to their first chemical syntheses, this document provides a technical overview of the foundational work that has paved the way for modern drug discovery and development. The piperidine motif is a crucial scaffold in numerous pharmaceuticals, and understanding its origins is paramount for today's researchers.

Early Isolations: Unveiling Nature's Piperidines

The story of piperidine alkaloids begins with the isolation of several key compounds from their natural plant sources. These early endeavors were characterized by rudimentary extraction techniques, yet they laid the groundwork for the entire field of alkaloid chemistry.

Coniine: The Hemlock Toxin

One of the first piperidine alkaloids to be isolated was the neurotoxin coniine, infamous as the active poison in hemlock used in the execution of Socrates.

-

1826: Giseke is credited with the first isolation of coniine from poison hemlock (Conium maculatum).[1]

Nicotine: The Spirit of Tobacco

Nicotine, the principal alkaloid in tobacco (Nicotiana tabacum), has a rich history intertwined with commerce and science.

-

1809: French scientist Vauquelin first observed a volatile, alkaline substance in tobacco juice.[2]

-

1828: Wilhelm Heinrich Posselt and Karl Ludwig Reimann, two German scientists, successfully isolated and purified nicotine.[2] They named it in honor of Jean Nicot, who introduced tobacco to France.[2][3]

Atropine: The Beauty of Belladonna

Atropine, a tropane alkaloid with a piperidine core, was first isolated from plants of the nightshade family. Its name is derived from Atropa belladonna (deadly nightshade), alluding to its historical use by women in the Renaissance to dilate their pupils for cosmetic effect.[4][5]

-

1831: The German pharmacist Heinrich F. G. Mein successfully prepared atropine in a pure crystalline form.[4][5][6]

Piperine: The Pungency of Pepper

The compound responsible for the characteristic spiciness of black pepper (Piper nigrum) is the piperidine alkaloid, piperine.

Foundational Experimental Protocols: Isolation and Characterization

The pioneering chemists of the 19th century relied on fundamental chemical principles to extract and purify these alkaloids. The general approach involved acid-base extraction, leveraging the basicity of the nitrogen atom in the piperidine ring.

General Method for Alkaloid Extraction (Stas-Otto Method)

A common historical method for extracting alkaloids from plant material is the Stas-Otto method. This technique relies on the differential solubility of the free base alkaloid and its salt form in organic and aqueous solvents, respectively.

Methodology:

-

Liberation of the Free Base: The powdered plant material is first moistened and treated with an alkali, such as lime (calcium hydroxide), to convert the alkaloid salts present in the plant into their free base form.

-

Organic Solvent Extraction: The free base is then extracted with an organic solvent like ether or chloroform.

-

Acidic Aqueous Extraction: The organic extract containing the alkaloid free base is then shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). This protonates the basic nitrogen of the piperidine ring, forming a water-soluble salt that partitions into the aqueous layer, leaving many impurities behind in the organic phase.

-

Recovery of the Free Base: The aqueous solution of the alkaloid salt is then made basic again with an alkali (e.g., ammonia) to regenerate the free base.

-

Final Organic Extraction: The liberated free base is then re-extracted with an organic solvent.

-

Purification: The solvent is evaporated to yield the crude alkaloid, which can be further purified by techniques such as crystallization.

Isolation of Piperine from Black Pepper

A more specific historical method for the isolation of piperine involves the use of an alcoholic solution of potassium hydroxide.

Methodology:

-

Alcoholic Extraction: Ground black pepper is extracted with ethanol.

-

Saponification of Resins: The ethanolic extract is treated with a solution of potassium hydroxide to saponify resins, which are present as impurities. Chavicine, an isomer of piperine, is also removed by this process.

-

Crystallization: The solution is decanted from the insoluble residue and allowed to stand, leading to the crystallization of piperine.[9]

The Quest for Structure: Early Elucidation Efforts

Determining the chemical structure of these complex natural products in an era before modern spectroscopic techniques was a monumental task. It involved a combination of elemental analysis, degradation chemistry, and logical deduction.

Key Milestones in Structural Elucidation

| Alkaloid | Key Contributors | Year | Key Findings |

| Nicotine | Melsens | 1843 | Established the correct molecular formula: C₁₀H₁₄N₂.[2][10] |

| Adolf Pinner | 1893 | Determined the structure of nicotine.[11] | |

| Coniine | Hofmann | 1881 | Established the structure of coniine.[1] |

| Piperine | Identified as piperoylpiperidine.[12] |

The Synthetic Era: Recreating Nature's Scaffolds

The ultimate proof of a proposed chemical structure in the classical era of organic chemistry was its total synthesis from simpler, known compounds. The synthesis of piperidine alkaloids marked significant achievements in the field.

Coniine: The First Synthetic Alkaloid (Ladenburg, 1886)

The first total synthesis of an alkaloid was that of (±)-coniine by Albert Ladenburg, a landmark achievement in organic chemistry.

Experimental Protocol (Ladenburg Synthesis):

-

Preparation of 2-Methylpyridine: N-methylpyridine iodide was heated to a high temperature (250-300°C) to induce rearrangement to 2-methylpyridine (α-picoline).

-

Knoevenagel Condensation: 2-Methylpyridine was then reacted with acetaldehyde (using its trimer, paraldehyde) in the presence of anhydrous zinc chloride to form 2-propenylpyridine.

-

Reduction to (±)-Coniine: The 2-propenylpyridine was reduced using metallic sodium in ethanol to yield racemic (±)-coniine.

-

Resolution: The racemic mixture was resolved into its enantiomers by fractional crystallization using (+)-tartaric acid.[2][10]

Atropine Synthesis (Willstätter, 1901)

Richard Willstätter's synthesis of atropine was another monumental achievement, for which he was awarded the Nobel Prize in Chemistry in 1915. A key intermediate in this synthesis was tropinone.

Experimental Protocol (Willstätter Synthesis of Tropinone): Willstätter's initial synthesis of tropinone was a multi-step and low-yielding process starting from cycloheptanone.[8] A more elegant and famous one-pot synthesis was later developed by Sir Robert Robinson in 1917, which is often cited for its biomimetic approach.

Robinson's "Biomimetic" Synthesis of Tropinone (1917): This synthesis is remarkable for its simplicity and for assembling the complex bicyclic structure of tropinone in a single reaction vessel from simple starting materials, mimicking a potential biosynthetic pathway.

-

Reaction Mixture: Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt) are reacted in an aqueous solution.

-

Double Mannich Reaction: The reaction proceeds through a series of intermolecular and intramolecular reactions, including a double Mannich reaction, to form the tropinone ring system.

-

Decarboxylation: The initially formed tropinone dicarboxylic acid readily loses two molecules of carbon dioxide upon heating in an acidic solution to yield tropinone.

-

Conversion to Atropine: Tropinone can then be reduced to tropine, which is subsequently esterified with tropic acid to form atropine.

Nicotine Synthesis (Pictet and Rotschy, 1904)

The first synthesis of nicotine was accomplished by Amé Pictet and A. Rotschy.

Experimental Protocol (Pictet-Rotschy Synthesis): The details of the Pictet-Rotschy synthesis are complex and involve multiple steps. A key feature of their approach was the condensation of N-(β-pyridyl)-pyrrole with a suitable reagent, followed by a series of transformations to construct the pyrrolidine ring and introduce the methyl group on the nitrogen.

Mechanism of Action and Signaling Pathways

Piperidine alkaloids exert their physiological effects by interacting with specific receptors and signaling pathways in the body.

Nicotine and Coniine: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Both nicotine and coniine act on nicotinic acetylcholine receptors. Nicotine is an agonist, meaning it activates these receptors.[13] Coniine, on the other hand, acts as a nicotinic acetylcholine receptor antagonist, blocking the normal function of these receptors, which leads to paralysis.[14] nAChRs are ligand-gated ion channels, and their activation leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the cell membrane.[15]

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Atropine: A Muscarinic Acetylcholine Receptor (mAChR) Antagonist

Atropine functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[7][16] These are G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic nervous system effects. By blocking the binding of acetylcholine, atropine inhibits these effects.

The M1, M3, and M5 subtypes are coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. The M2 and M4 subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and the opening of potassium channels, resulting in hyperpolarization.[16]

Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.

Summary of Key Historical Data

The following tables summarize the key dates and physical properties associated with the discovery and characterization of these foundational piperidine alkaloids.

Table 1: Historical Timeline of Key Piperidine Alkaloids

| Alkaloid | Event | Year | Researchers |

| Piperine | First Isolated | 1819 | Hans Christian Ørsted[7][8] |

| Coniine | First Isolated | 1826 | Giseke[1] |

| Structure Elucidated | 1881 | Hofmann[1] | |

| First Synthesis | 1886 | Albert Ladenburg[1][2] | |

| Nicotine | First Isolated | 1828 | Posselt & Reimann[2] |

| Molecular Formula | 1843 | Melsens[2][10] | |

| Structure Elucidated | 1893 | Adolf Pinner[11] | |

| First Synthesis | 1904 | Pictet & Rotschy[17] | |

| Atropine | First Isolated | 1831 | Heinrich F. G. Mein[4][5][6] |

| First Synthesis | 1901 | Richard Willstätter[6] |

Table 2: Physical and Chemical Properties

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Coniine | C₈H₁₇N | 127.23 | -2 | 166 |

| Nicotine | C₁₀H₁₄N₂ | 162.23 | -79 | 247[18] |

| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | - |

| Piperine | C₁₇H₁₉NO₃ | 285.34 | 128-130[12] | - |

This guide provides a foundational understanding of the discovery and history of piperidine alkaloids. The pioneering work detailed herein not only unveiled a critical class of natural products but also established fundamental principles of organic chemistry that continue to influence the synthesis and development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Coniine - Wikipedia [en.wikipedia.org]

- 3. Conium maculatum - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 5. Nicotine | PDF [slideshare.net]

- 6. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 7. youtube.com [youtube.com]

- 8. acs.org [acs.org]

- 9. Piperine - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. mitrask.com [mitrask.com]

- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. Video: Cholinergic Receptors: Muscarinic [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

4-Butylpiperidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics. Among the various substituted piperidines, the 4-butylpiperidine moiety has emerged as a key structural element in the development of potent and selective ligands for a range of biological targets, demonstrating significant potential in therapeutic areas such as neurodegenerative diseases, viral infections, and cardiovascular disorders.

This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery. It delves into its synthesis, biological activities, and the structure-activity relationships of its derivatives. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Therapeutic Applications and Biological Activities

The this compound scaffold has been successfully incorporated into molecules targeting several key proteins implicated in disease, most notably sigma receptors, C-C chemokine receptor type 5 (CCR5), and T-type calcium channels.

Sigma Receptor Ligands

The this compound core is a prominent feature in a number of high-affinity sigma receptor ligands. Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of central nervous system disorders, including neurodegenerative diseases and psychiatric conditions.[2]

One of the most well-studied examples is 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent σ1 receptor ligand.[3] PPBP has demonstrated significant neuroprotective effects in preclinical models of stroke.[3] Its mechanism of action is believed to involve the modulation of the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), thereby reducing excitotoxicity.[4]

Quantitative Data for Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki) of representative piperidine derivatives for sigma receptors.

| Compound | R Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 7a | 4"-F | 2.96 ± 0.5 | 221.64 ± 8.0 | 74.88 |

| 7c | 4"-Cl | 5.98 ± 0.41 | 554.03 ± 34.22 | 92.65 |

| 8a | 4"-F | 1.41 ± 0.22 | >854 | >605.67 |

| 8c | 4"-Cl | 2.49 ± 0.24 | >854 | >342.97 |

| 9e | 4"-Br | 2.95 ± 0.57 | >854 | >289.49 |

| 12c | N-CF3-indazole | 0.7 | - | - |

| 13g | 2-methylphenyl | 37 | - | - |

| 14a | 6-chloro-2-indole | 8.1 | - | - |

Data sourced from multiple studies.[5][6] Note that the specific substitution patterns vary, and direct comparison should be made with caution.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[7] Consequently, CCR5 antagonists are an important class of antiretroviral drugs. The this compound scaffold has been incorporated into the design of potent CCR5 antagonists. These compounds typically feature a more complex substitution pattern on the piperidine nitrogen to achieve high-affinity binding to the receptor.

Quantitative Data for CCR5 Antagonists

The following table presents the inhibitory concentrations (IC50) of several piperidine-based CCR5 antagonists.

| Compound | Modification | CCR5 IC50 (nM) |

| 1b | Spiro(dihydrobenzthiophene-piperidine) | 10 |

| 9 | Isopropyl on pyrrolidine | - |

| 11 | Pyrazolo-piperidine with benzyl and 4-pyridinemethyl | 3800 (R5-HIV-1) |

| TAK-220 | 4-(4-carbamoylbenzyl)piperidine | 3.5 (binding), 0.42 (fusion) |

Data compiled from various sources.[7][8][9][10]

T-type Calcium Channel Blockers

Diphenylbutylpiperidines have been identified as potent blockers of voltage-gated calcium channels.[11] Specifically, derivatives of this class have shown activity against T-type calcium channels, which are implicated in conditions such as epilepsy and neuropathic pain. The 4-butyl group can contribute to the overall lipophilicity and steric profile of the molecule, influencing its interaction with the channel protein.

Quantitative Data for T-type Calcium Channel Blockers

The table below shows the inhibitory activity of representative diphenylbutylpiperidine-type compounds on calcium channels.

| Compound | Ca2+ Channel Inhibition | IC50 (nM) |

| Pimozide | [3H]nitrendipine binding | 13-30 |

| Fluspirilene | [3H]nitrendipine binding | 13-30 |

| Penfluridol | [3H]nitrendipine binding | 13-30 |

| Clopimozide | [3H]nitrendipine binding | 13-30 |

Data from a study on antischizophrenic drugs of the diphenylbutylpiperidine type.[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research in this area.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 4-substituted piperidines is the reductive amination of a corresponding 4-piperidone.[12]

General Protocol for Reductive Amination:

-

Imine Formation: To a solution of the primary or secondary amine (1.0 eq) and 4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.[13] Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.[14] The choice of reducing agent depends on the pH stability of the reactants and intermediates.[14]

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.

Biological Evaluation Protocols

Sigma Receptor Binding Assay:

This protocol is adapted from established methods for characterizing sigma receptor ligands.[2]

-

Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain for σ1) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---pentazocine for σ1), and varying concentrations of the test compound (e.g., this compound derivatives). For non-specific binding determination, include a high concentration of a known sigma receptor ligand (e.g., haloperidol).

-

Incubation and Filtration: Incubate the plate at 37°C for a specified time (e.g., 150 minutes). Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

CCR5 Antagonist (HIV-1 Entry) Assay:

This protocol describes a cell-based assay to evaluate the ability of this compound derivatives to inhibit HIV-1 entry.

-

Cell Culture: Culture a suitable cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in appropriate growth medium.

-

Assay Setup: Seed the cells in a 96-well plate and incubate overnight. On the day of the assay, prepare serial dilutions of the test compounds.

-

Infection: Pre-incubate a known R5-tropic HIV-1 strain with the diluted test compounds for 1 hour at 37°C. Add the virus-compound mixture to the cells and incubate for 48 hours.

-

Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

T-type Calcium Channel Assay (Calcium Imaging):

This protocol outlines a fluorescence-based method to assess the inhibitory activity of this compound derivatives on T-type calcium channels.

-

Cell Preparation: Use a cell line stably expressing a T-type calcium channel subtype (e.g., HEK293 cells). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Incubation: Add varying concentrations of the test compounds to the cells and incubate at room temperature.

-

Calcium Influx Measurement: Depolarize the cells with a high-potassium solution to open the voltage-gated calcium channels. Measure the resulting increase in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The increase in fluorescence corresponds to calcium influx. Calculate the percentage of inhibition of calcium influx for each compound concentration compared to the control (no compound). Determine the IC50 values from the dose-response curves.

Visualizations of Signaling Pathways and Workflows

Diagrams created using the DOT language for Graphviz are provided below to illustrate key concepts.

Caption: Experimental workflow for the discovery of this compound derivatives.

Caption: Simplified signaling pathway of HIV-1 entry and its inhibition by a CCR5 antagonist.

Caption: Proposed mechanism of neuroprotection by a sigma-1 receptor agonist through modulation of the nNOS-PSD-95 interaction.

Conclusion

The this compound scaffold represents a versatile and valuable structural motif in modern drug discovery. Its incorporation into ligands for sigma receptors, CCR5, and T-type calcium channels highlights its potential for the development of novel therapeutics for a range of diseases. The synthetic accessibility of this compound derivatives, coupled with the detailed understanding of their structure-activity relationships, provides a solid foundation for further optimization and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering the necessary data, protocols, and conceptual frameworks to advance the exploration of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

The Piperidine Scaffold: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the pharmacological properties of substituted piperidines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows to facilitate the discovery and development of novel therapeutics.

Quantitative Pharmacological Data of Substituted Piperidines

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. The following tables summarize the quantitative pharmacological data for various substituted piperidines across different therapeutic areas.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[1]

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [1] |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [1] | ||

| HCT116 (Colon) | [1] | |||

| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Lung, breast, ovarian, and cervical cancer cells | Monoketone analog of curcumin | ~1.3 (for NF-κB nuclear translocation inhibition) | [2] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | RAW264.7 macrophages (LPS-induced NF-κB DNA binding) | Curcumin analog | ~5 | [3] |

| IκB kinase β | ~1.92 | [3] |

Neuropharmacological Activity

Substituted piperidines are prominent in the development of drugs targeting the central nervous system, including opioid and dopamine receptors.

Opioid Receptor Modulation

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| Carfentanil | µ | 0.19 | [4] | ||

| 3',4'-Dimethoxyfentanyl | µ | 977.2 | [4] | ||

| (3R)-methyl piperazine analogue 5c | µ | 1.01 | [5] | ||

| δ | 6.99 | [5] | |||

| κ | 1.57 | [5] | |||

| Piperazine analogue 5a | µ | 8.47 | [5] | ||

| δ | 34.3 | [5] | |||

| κ | 36.8 | [5] | |||

| U-47700 | µ | 111 | [6] | ||

| U-51754 | κ | 120 | 107 | [6] |

Dopamine Receptor and Transporter Binding

| Compound/Series | Target | Kᵢ (nM) | Selectivity (D₂/D₃ or SERT/DAT) | Reference |

| Phenyl and substituted phenyl piperidines (compounds 6-10) | D₃ | <10 | 5.4 - 56 | [7] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 | [8] |

| 3α-analogue 15b | DAT | 48 | [8] | |

| 2-pyridine, 13f | σ₁ | 1,283 | [9] | |

| 2-methylphenyl, 13g | σ₁ | 37 | [9] | |

| Trifluoromethyl indazole analog, 12c | σ₁ | 0.7 | 829 (σ₁:D₄) | [9] |

Enzyme Inhibition

Piperidine-based compounds have been developed as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP-4).[10]

| Compound/Series | Target Enzyme | IC₅₀ | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 nM | [7] |

| N-substituted 4-hydrazino piperidine derivative (22e) | Dipeptidyl Peptidase-4 (DPP-4) | 88 nM | [10] |

| 4-Benzylpiperidine derivative (1) | Dipeptidyl Peptidase-4 (DPP-4) | 1.6 ± 0.04 µM | [10] |

| 4-Amino-1-benzylpiperidine derivative (4) | Dipeptidyl Peptidase-4 (DPP-4) | 4 ± 0.08 µM | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and pharmacological evaluation of substituted piperidines are crucial for reproducible research and development.

Synthesis of Substituted Piperidines: A General Protocol

This protocol outlines a general method for the synthesis of substituted piperidines, which can be adapted for specific derivatives.[11]

-

N-Protection of the Starting Material: Dissolve the starting amino alcohol (e.g., 1-aminohex-5-en-3-ol) in a suitable solvent such as dichloromethane (DCM). Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Purify the N-protected intermediate using column chromatography.

-

Activation of the Hydroxyl Group: Dissolve the N-protected intermediate in pyridine and cool to 0 °C. Add an activating agent, such as p-toluenesulfonyl chloride (TsCl), portion-wise. Stir the reaction at 0 °C for several hours, monitoring by TLC. Work up the reaction by pouring it into ice-water and extracting with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the activated intermediate.[11]

-

Intramolecular Cyclization: The activated intermediate is then cyclized to form the piperidine ring. This can be achieved through various methods, including base-catalyzed cyclization.

-

N-Deprotection: Dissolve the N-protected piperidine derivative in a suitable solvent (e.g., DCM). Add a deprotecting agent, such as trifluoroacetic acid (TFA), dropwise at 0 °C. Stir the reaction at room temperature for a few hours. After concentrating the mixture, dissolve the residue in water and basify to a pH > 10 with a base like 2 M NaOH.[11]

-

Purification: Extract the final product with an organic solvent, dry the combined organic layers, and concentrate to yield the substituted piperidine. Further purification can be achieved by flash chromatography.

In Vitro Pharmacological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay) [12]

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ values.[12]

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]N-methylspiperone for D₄ receptors) and varying concentrations of the test piperidine derivative.[9]

-

Incubation and Filtration: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Kᵢ values by analyzing the competition binding curves using appropriate software.[9]

Enzyme Inhibition Assay (AChE Inhibition - Ellman's Method) [10]

-

Principle: This colorimetric assay measures AChE activity by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, which is quantified spectrophotometrically.[10]

-

Assay Procedure: In a 96-well plate, add a buffer solution, the test piperidine inhibitor at various concentrations, and the AChE enzyme. Pre-incubate the mixture.

-

Substrate Addition: Initiate the reaction by adding ATCI and DTNB.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

NF-κB Signaling Pathway Inhibition by Substituted Piperidines

Several substituted piperidines, such as EF24, exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][13] This is often achieved through the direct inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and the transcription of target genes.[13]

Caption: NF-κB signaling pathway and its inhibition by piperidine derivatives.

Experimental Workflows

Generalized Workflow for Synthesis and Screening of Piperidine Libraries

The discovery of novel bioactive piperidine derivatives often involves the synthesis of a library of compounds followed by high-throughput screening to identify hits.

Caption: A generalized workflow for the synthesis and screening of piperidine libraries.

High-Throughput Screening (HTS) Workflow

A more detailed look at the high-throughput screening process for identifying active compounds from a piperidine library.

Caption: A typical workflow for high-throughput screening of a compound library.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Butylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-butylpiperidine scaffold is a key pharmacophore in a variety of biologically active compounds with significant therapeutic potential. While this compound itself is primarily a chemical building block, its derivatives have shown promise in targeting a range of receptors and pathways implicated in neurological and other disorders. This technical guide provides an in-depth overview of the core therapeutic applications of notable this compound derivatives, focusing on their pharmacology, mechanisms of action, and the experimental data supporting their potential use.

Neuroprotection via Sigma-1 Receptor Agonism: The Case of PPBP

One of the most studied derivatives is 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent and specific sigma-1 receptor agonist.[1][2] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation has been linked to neuroprotective effects.

Mechanism of Action

PPBP exerts its neuroprotective effects through the modulation of several intracellular signaling pathways. In models of ischemic stroke, PPBP has been shown to attenuate the activity of neuronal nitric oxide synthase (nNOS), thereby reducing the production of damaging nitric oxide.[1][3] This is achieved by decreasing the recruitment of nNOS to the cell membrane and reducing its association with the NMDA receptor NR2 subunit.[1][3] This action is mediated by changes in the coupling of nNOS to postsynaptic density-95 (PSD-95).[1][3] Furthermore, PPBP has been demonstrated to protect against excitotoxic brain injury by stabilizing the mitochondrial membrane potential and inhibiting microglial activation.[4]

Quantitative Data Summary

| Compound | Target | Assay | Value | Reference |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 Receptor | In vivo labeling in mouse brain | High uptake | [2] |

| PPBP | Ischemic Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in rats | 27.3% ± 9.1% infarction volume (PPBP-PPBP) vs. 59.3% ± 7.3% (saline-saline) | [5] |

Experimental Protocols

In Vivo Labeling of Sigma Receptors with [3H]4-PPBP:

-

Animal Model: Mice.

-

Procedure: [3H]4-PPBP was administered intravenously. Brains were dissected at various time points post-injection.

-

Analysis: Radioactivity in different brain regions was measured to determine the uptake and distribution of the radioligand. Inhibition studies were conducted by pre-treating animals with other known sigma receptor ligands.[2]

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:

-

Animal Model: Adult male Wistar rats.

-

Procedure: A microdialysis probe was implanted in the right caudoputamen. MCAO was induced for 2 hours using the intraluminal suture technique.

-

Treatment: Rats were treated with either saline or PPBP intravenously before and/or after MCAO.

-

Analysis: Infarction volume was measured at 22 hours of reperfusion. Microdialysis samples were analyzed for dopamine and its metabolites.[5]

Signaling Pathway Diagram

Caption: Signaling pathway of PPBP-mediated neuroprotection.

Muscarinic M1 Receptor Allosteric Agonism: The Potential of AC-42

Another significant derivative is 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), which acts as a selective allosteric agonist of the muscarinic M1 receptor.[6][7] The M1 receptor is a G protein-coupled receptor that plays a crucial role in cognitive function, making it a target for Alzheimer's disease and other cognitive disorders.

Mechanism of Action